6-Chloro-2-Methyl-4-Pyrimidinol

Pharmaceutical Quality Control Impurity Profiling LC-MS/MS

Incorrect supply of generic chloropyrimidinols invalidates Favipiravir impurity profiling. This specific 6-chloro-2-methyl substitution pattern is the resolved monochloro impurity required by ICH Q3A/B guidelines. • Exact monochloro impurity standard for Favipiravir ANDA/DMF analytical method validation. • Unique HPLC retention time (~6.8 min, C18) and distinct fragmentation pattern ensure accurate quantification versus other process impurities. • Purity ≥97%; identity verifiable by melting point (207-211°C) as a dual-check against incorrect analogs.

Molecular Formula C5H5ClN2O
Molecular Weight 144.56 g/mol
CAS No. 17551-52-9
Cat. No. B105152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-Methyl-4-Pyrimidinol
CAS17551-52-9
Synonyms4-Chloro-2-methyl-6-hydroxypyrimidine;  6-Chloro-2-methyl-4(3H)-pyrimidone;  6-Chloro-2-methyl-4-pyrimidinol;  6-Chloro-2-methylpyrimidin-4-one;  NSC 165654
Molecular FormulaC5H5ClN2O
Molecular Weight144.56 g/mol
Structural Identifiers
SMILESCC1=NC(=O)C=C(N1)Cl
InChIInChI=1S/C5H5ClN2O/c1-3-7-4(6)2-5(9)8-3/h2H,1H3,(H,7,8,9)
InChIKeyQNANRGHPXMUJQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-2-Methyl-4-Pyrimidinol: Pyrimidine Building Block


6-Chloro-2-Methyl-4-Pyrimidinol (CAS 17551-52-9) is a halogenated pyrimidine derivative with the molecular formula C5H5ClN2O and a molecular weight of 144.56 g/mol . This solid compound features a chlorine atom at the 6-position, a methyl group at the 2-position, and a hydroxyl group at the 4-position, a specific substitution pattern that confers distinct reactivity for nucleophilic substitution and cross-coupling reactions [1]. It is widely recognized as a key synthetic intermediate in medicinal chemistry, particularly for kinase inhibitor programs, and critically serves as a monochloro impurity reference standard for the antiviral drug Favipiravir, making it essential for pharmaceutical quality control applications [2].

Impurity Reference Standard Workflow

Favipiravir monochloro impurity for ANDA/DMF analytical method validation and QC profiling.

Medicinal Chemistry Synthesis

Halogenated pyrimidine building block for regioselective kinase inhibitor library construction.

Identity Verification Check

Distinct melting point and retention time support procurement QA and reduce analog mis-supply risk.

Why Generic Pyrimidinols Cannot Substitute


Substituting 6-Chloro-2-Methyl-4-Pyrimidinol with a generic chloropyrimidinol fails when precise reactivity and analytical specificity are required. The simultaneous presence of the 6-chloro leaving group and the 2-methyl electron-donating group creates a unique electronic environment that dictates reactivity in SNAr reactions, differentiating it from analogs like 6-chloro-4-pyrimidinol (lacks the 2-methyl group) or 5,6-dichloro-2-methyl-4-pyrimidinol (which has altered regioselectivity) [1]. For analytical reference standard procurement, its unique structure is non-negotiable; as a resolved monochloro impurity of Favipiravir, its exact mass, fragmentation pattern, and chromatographic retention time are distinct and required for validated HPLC-MS impurity profiling methods [2]. Any substitute would invalidate pharmacopeial compliance.

Target Product 6-Chloro-2-Methyl-4-Pyrimidinol
Generic Chloropyrimidinol Substitute Absence of the 2-methyl group or presence of additional chlorine alters SNAr reactivity and regioselectivity, potentially derailing kinase inhibitor library synthesis.
Favipiravir Impurity Standard Monochloro pyrimidine impurity
Other Favipiravir Impurity (e.g., Pyrazine) Chromatographic retention time, mass spectra, and fragmentation pattern differ; any substitute invalidates validated HPLC-MS impurity profiling methods.
Quality Control Standard mp 207–211°C; RT ~6.8 min
6-Chloro-4-pyrimidinol (CAS 4765-77-9) Reported melting point difference of +13–16°C and distinct HPLC retention behavior may shift identity confirmation and procurement acceptance criteria.

Quantitative Differentiation from Analogs


Favipiravir Monochloro Impurity Reference Standard

6-Chloro-2-Methyl-4-Pyrimidinol is cataloged as the Favipiravir Monochloro Impurity (Cat. No. VE0019098) and is supplied with a detailed Certificate of Analysis (COA) to support regulatory ANDA/DMF submissions [1]. This contrasts with Favipiravir's di-chloro impurity (3,6-dichloro-pyrazine-2-carbonitrile) and the mono-chloro impurity of the pyrazine ring (6-chloro-3-hydroxypyrazine-2-carboxamide), providing a distinct target for analytical method validation [2].

Favipiravir Impurity Standard
Data to verify
Monochloro impurity on pyrimidine scaffold; distinct RRT, mass spectra, and reporting thresholds vs. pyrazine-based impurities.
Reported impurity reference standard identity context.
Quantitative data available in batch-specific COA per ICH Q3A/B.
Pharmaceutical Quality Control Impurity Profiling LC-MS/MS

Key Intermediate for Kinase Inhibitor Synthesis

A study in the Journal of Medicinal Chemistry utilized 6-Chloro-2-Methyl-4-Pyrimidinol as a precursor for synthesizing kinase inhibitors, demonstrating that modifications at the 4-position yielded compounds with potent inhibitory activity [1]. This contrasts with the use of 2-methyl-4-pyrimidinol, which lacks the critical 6-chloro reactive handle needed for the specific cross-coupling reactions employed.

Kinase Inhibitor Synthesis
Reported
Single 6-chloro handle enables regioselective functionalization; a 2023 study generated potent kinase inhibitor leads via 4-position modification.
Supports regioselective synthetic utility for kinase inhibitor research.
Non-halogenated analog lacks the reactive handle; di-halogenated analog reduces selectivity.
Medicinal Chemistry Kinase Inhibitors Building Block

Melting Point & HPLC Purity Differentiation

Commercial suppliers provide 6-Chloro-2-Methyl-4-Pyrimidinol at a guaranteed purity of >95% to 99.8% by HPLC (C18 column, acetonitrile/water mobile phase, retention time ~6.8 minutes) with a melting point of 207-211°C . This is distinct from 6-chloro-4-pyrimidinol (CAS 4765-77-9) which has a reported melting point of 194-195°C, providing a key initial identification and quality check differential for procurement.

Melting Point & HPLC Purity
Method context
mp: 207–211°C (this product) vs. 194–195°C (6-chloro-4-pyrimidinol); HPLC purity >95%–99.8% at ~6.8 min (C18).
Reported melting point difference supports rapid physical identity verification.
Supplier-reported data; verify against received lot COA.
Analytical Chemistry Purity Analysis HPLC

Proven Application Scenarios


Favipiravir Impurity Reference Standard

Procure this compound as the certified monochloro impurity reference standard for Favipiravir. It is essential for analytical method development, validation (AMV), and routine quality control (QC) in ANDA/DMF submissions to meet ICH Q3A/B guidelines. Its unique chromatographic and mass spectral signature differentiates it from other process-related impurities, ensuring accurate quantification and drug product safety [1].

Regioselective Synthesis for Kinase Inhibitor Libraries

Utilize 6-Chloro-2-Methyl-4-Pyrimidinol as a key intermediate for regioselective Suzuki coupling or SNAr reactions at the 6-position to construct libraries of 2-methyl-4-substituted pyrimidines. A 2023 study demonstrated its value in generating potent kinase inhibitor leads through 4-position modifications, a strategy that leverages the unique single chloro handle not available in non-halogenated or di-halogenated analogs [2].

Identity Verification for Procurement QA

Leverage the compound's distinct melting point (207-211°C) and HPLC retention time (~6.8 min on C18) as a simple dual-check to confirm chemical identity upon receipt. This effectively mitigates the risk of incorrect supply of analogous chloropyrimidinols, such as 6-chloro-4-pyrimidinol (mp 194-195°C), ensuring the correct material enters the synthetic or analytical workflow .

Application
Selection Property
Validation Focus
Favipiravir Impurity Reference Standard
Certified monochloro impurity identity with distinct chromatographic and mass spectral signature.
Analytical method validation and regulatory impurity profiling per ICH guidelines.
Kinase Inhibitor Library Synthesis
Single 6-chloro handle for regioselective Suzuki/SNAr coupling.
Synthetic route selectivity and structure-activity relationship (SAR) interpretation.
Procurement Quality Assurance
Distinct melting point and HPLC retention behavior vs. common analogs.
Physical identity confirmation upon receipt to exclude analog mis-supply.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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